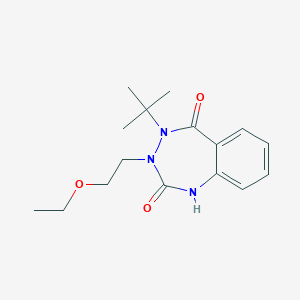

4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, also known as TBOA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in neuroscience. TBOA belongs to the family of benzotriazepine derivatives, which are known to exhibit various biological activities.

科学的研究の応用

Synthesis and Chemical Properties

Novel Synthesis Approaches

Researchers have developed efficient synthesis methods for benzothiazepines and benzodiazepines, compounds related to the query chemical, highlighting the versatility of these scaffolds in medicinal chemistry. For instance, novel substituted 1,5-benzothiazepines with sulfonyl moieties were synthesized via reactions involving zinc nanoparticles and pyridine, demonstrating the compounds' structural variety and potential for further functionalization (Chhakra et al., 2019).

Enantioselective Synthesis

Enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones from proteinogenic amino acids demonstrates the importance of chiral centers in medicinal chemistry, offering pathways to compounds with high enantioselectivity, which is crucial for their potential therapeutic applications (Carlier et al., 2006).

Potential Medicinal Applications

Antagonistic Properties

Some benzodiazepines exhibit antagonist properties towards GPIIbIIIa, suggesting their potential in inhibiting platelet aggregation. This pharmacological activity opens up avenues for the development of novel antithrombotic agents, underscoring the therapeutic relevance of these compounds in cardiovascular diseases (Blackburn et al., 1997).

Pharmacokinetic Studies

Research into the stereochemistry and reactivity of benzodiazepines, including studies on hydrogen-deuterium exchange rates, provides insights into the compounds' metabolic stability and pharmacokinetics. Understanding these properties is essential for the design of drugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles (Fraser & Ng, 1976).

特性

IUPAC Name |

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-5-22-11-10-18-15(21)17-13-9-7-6-8-12(13)14(20)19(18)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKOLNTIWCHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)NC2=CC=CC=C2C(=O)N1C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)

![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)

![1-(2,5-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2864734.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate](/img/structure/B2864737.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)